8,8'-Bieckol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

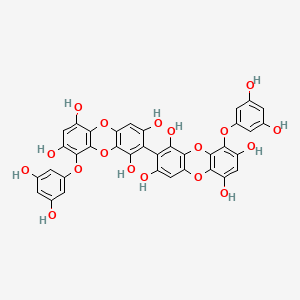

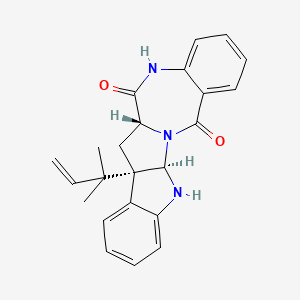

8,8’-Bieckol is an eckol-type phlorotannin found in the brown algae Ecklonia cava and Ecklonia kurome . It belongs to the dibenzo-1,4-dioxin class of phlorotannins . The molecular formula of 8,8’-Bieckol is C36H22O18 .

Molecular Structure Analysis

The molecular structure of 8,8’-Bieckol consists of a complex arrangement of carbon, hydrogen, and oxygen atoms. It has a molecular weight of 742.549 Da and a monoisotopic mass of 742.080627 Da .

Physical And Chemical Properties Analysis

8,8’-Bieckol has a complex structure with a molecular formula of C36H22O18. It has an average mass of 742.549 Da and a monoisotopic mass of 742.080627 Da .

Scientific Research Applications

Anti-inflammatory Effects

8,8'-Bieckol, a compound isolated from the brown alga Ecklonia cava, has demonstrated significant anti-inflammatory effects. In studies involving macrophages, 8,8'-Bieckol was found to suppress the production of inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and interleukin-6 (IL-6). This suppression was linked to the inhibition of the NF-κB signaling pathway and reactive oxygen species (ROS) production (Yang et al., 2014).

Antioxidant Activity

The antioxidant properties of 8,8'-Bieckol have been explored in various studies. In one study, 8,8'-Bieckol showed strong radical scavenging effects and significant reducing power, suggesting its potential in protecting against oxidative damage caused by reactive oxygen species (Kwon et al., 2013).

Anti-Allergic and Anti-Inflammatory Effects in Vivo

Phlorotannins like 8,8'-Bieckol have been investigated for their potential in suppressing allergic reactions. Orally administered phlorotannins were found to suppress mouse ear swelling and reduce the release of chemical mediators involved in allergic reactions (Sugiura et al., 2018).

Inhibition of Hyaluronidase

8,8'-Bieckol has shown inhibitory effects against hyaluronidase, an enzyme involved in the breakdown of hyaluronic acid in the body. This activity suggests its potential application in therapeutic treatments where the inhibition of hyaluronidase is beneficial (Shibata et al., 2002).

Alleviating Postprandial Hyperglycemia

In diabetic mice, 8,8'-Bieckol demonstrated an ability to alleviate postprandial hyperglycemia. This effect was attributed to its inhibitory actions on enzymes like α-glucosidase and α-amylase, which play a role in carbohydrate digestion (Lee et al., 2017).

Potential in Alzheimer's Disease Treatment

8,8'-Bieckol from Ecklonia cava was evaluated for its inhibitory effects on enzymes like BACE1 and acetylcholinesterase, which are therapeutic targets for Alzheimer's disease. The study suggested its potential as a drug candidate for the disease (Lee & Jun, 2019).

Mechanism of Action

Future Directions

properties

CAS RN |

89445-12-5 |

|---|---|

Molecular Formula |

C36H22O18 |

Molecular Weight |

742.5 g/mol |

IUPAC Name |

9-(3,5-dihydroxyphenoxy)-2-[9-(3,5-dihydroxyphenoxy)-1,3,6,8-tetrahydroxydibenzo-p-dioxin-2-yl]dibenzo-p-dioxin-1,3,6,8-tetrol |

InChI |

InChI=1S/C36H22O18/c37-11-1-12(38)4-15(3-11)49-29-19(43)7-21(45)31-35(29)53-33-23(51-31)9-17(41)25(27(33)47)26-18(42)10-24-34(28(26)48)54-36-30(20(44)8-22(46)32(36)52-24)50-16-5-13(39)2-14(40)6-16/h1-10,37-48H |

InChI Key |

FHYNTHBAMAEFJB-UHFFFAOYSA-N |

SMILES |

C1=C(C=C(C=C1O)OC2=C(C=C(C3=C2OC4=C(O3)C=C(C(=C4O)C5=C(C6=C(C=C5O)OC7=C(O6)C(=C(C=C7O)O)OC8=CC(=CC(=C8)O)O)O)O)O)O)O |

Canonical SMILES |

C1=C(C=C(C=C1O)OC2=C(C=C(C3=C2OC4=C(O3)C=C(C(=C4O)C5=C(C6=C(C=C5O)OC7=C(O6)C(=C(C=C7O)O)OC8=CC(=CC(=C8)O)O)O)O)O)O)O |

Other CAS RN |

89445-12-5 |

synonyms |

8,8'-bieckol |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2-chloro-6-fluorophenyl)-oxomethyl]-7-methyl-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one](/img/structure/B1229210.png)

![3-[2-Hydroxy-3-[(3-hydroxy-2-methylbenzoyl)amino]-1-oxo-4-phenylbutyl]-5,5-dimethyl-N-[(2-methylphenyl)methyl]-4-thiazolidinecarboxamide](/img/structure/B1229219.png)

![2-[(2,6-dichlorophenyl)sulfonylamino]-3-methylbutanoic acid [2-(1H-indol-3-yl)-2-oxoethyl] ester](/img/structure/B1229221.png)

![4-Methyl-7-[[4-[[4-(4-nitrophenyl)-1-piperazinyl]-oxomethyl]phenyl]methoxy]-1-benzopyran-2-one](/img/structure/B1229222.png)